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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the expression and
purification of recombinant 3C-like protease (3CLpro), a crucial enzyme in the life cycle of
coronaviruses and a primary target for antiviral drug development. The following sections offer
a comprehensive guide, from construct design to purification and activity assessment, based
on established methodologies.

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease
essential for processing viral polyproteins translated from the viral RNA.[1][2] Its critical role in
viral replication makes it an attractive target for the development of antiviral therapeutics.[1][2]
[3] The production of high-quality, active recombinant 3CLpro is a prerequisite for structural
studies, inhibitor screening, and drug discovery efforts. Escherichia coli is the most common
and cost-effective system for producing recombinant 3CLpro.[3][4]

Data Presentation: Comparison of 3CLpro
Expression and Purification Strategies

The choice of expression vector, fusion tag, and purification strategy can significantly impact
the yield, purity, and activity of the recombinant 3CLpro. The following table summarizes
guantitative data from various published protocols.
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GST Chromatogra  GST-tagged
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E. coli GST, C- and Ni- N cally
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Experimental Workflows
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The general workflow for expressing and purifying recombinant 3CLpro in E. coli involves
transformation of an expression vector, cell culture and induction, cell lysis, affinity purification,
and finally, tag removal and polishing steps if required.

Click to download full resolution via product page

Caption: General workflow for recombinant 3CLpro expression and purification.

Detailed Experimental Protocols

Here, we provide detailed protocols for the expression and purification of His-tagged and GST-
tagged 3CLpro, which are among the most commonly used strategies.

Protocol 1: Expression and Purification of His-tagged
3CLpro

This protocol is adapted from methods describing the purification of His-tagged proteins using
immobilized metal affinity chromatography (IMAC).[11][12]

1. Transformation and Expression

» Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding
the His-tagged 3CLpro.[13]
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Plate the transformed cells on an LB agar plate containing the appropriate antibiotic (e.g.,
150 pg/mL ampicillin) and incubate overnight at 37°C.[13][14]

Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow
overnight at 37°C with shaking.

The next day, use the overnight culture to inoculate a larger volume of LB broth (e.g., 1 L)
and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
[13]

Induce protein expression by adding isopropyl 3-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.1-1 mM.[13][15]

Continue to culture the cells at a lower temperature, such as 18-25°C, for an extended
period (e.g., 6 hours to overnight) to enhance protein solubility.[6][15]

. Cell Lysis and Lysate Preparation

Harvest the bacterial cells by centrifugation at 5,000-7,650 x g for 10-15 minutes at 4°C.[13]

Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM
Tris-HCI pH 7.5-8.0, 150-300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 10 pg/mL
DNase 1).[10][13]

Lyse the cells by sonication on ice or by using a chemical lysis reagent like lysozyme.

Clarify the lysate by centrifugation at 10,000 x g or higher for 30 minutes at 4°C to pellet cell
debris.

Carefully collect the supernatant containing the soluble His-tagged 3CLpro.

. Ni-NTA Affinity Purification

Equilibrate a Ni-NTA affinity column with lysis buffer (without PMSF and DNase ).

Load the clarified lysate onto the equilibrated column.
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e Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCI pH 7.5-
8.0, 150-300 mM NacCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[12]

o Elute the His-tagged 3CLpro from the column using an elution buffer containing a high
concentration of imidazole (e.g., 50 mM Tris-HCI pH 7.5-8.0, 150-300 mM NacCl, 200-250
mM imidazole).[10][12]

o Collect the elution fractions and analyze them by SDS-PAGE to assess purity.
4. (Optional) Tag Removal and Further Purification

o If the construct includes a protease cleavage site (e.g., for TEV or thrombin), the His-tag can
be removed.

o Dialyze the eluted protein against a suitable buffer to remove imidazole and for the cleavage
reaction.

» Add the specific protease and incubate according to the manufacturer's instructions.

o To remove the cleaved His-tag and the protease (if it is also His-tagged), pass the reaction
mixture through the Ni-NTA column again and collect the flow-through containing the tag-free
3CLpro.

» For higher purity, a final polishing step using size-exclusion chromatography (SEC) can be
performed.

Protocol 2: Expression and Purification of GST-tagged
3CLpro

This protocol is based on standard methods for glutathione affinity purification of GST-fusion
proteins.[16][17]

1. Transformation and Expression

Follow the same procedure as described in Protocol 1, using a plasmid encoding the GST-
tagged 3CLpro and an appropriate E. coli strain.
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2. Cell Lysis and Lysate Preparation

o Harvest and resuspend the cells as described in Protocol 1, using a lysis buffer such as ice-
cold 1x PBS.[18]

e Lyse the cells by sonication.

» Clarify the lysate by centrifugation and collect the supernatant.

3. Glutathione Affinity Purification

e Prepare a glutathione-sepharose resin by washing it with lysis buffer.[8]

» Add the clarified lysate to the equilibrated resin and incubate with gentle agitation (batch
binding) for 1-3 hours at 4°C to allow the GST-tagged protein to bind to the resin.[8][18]

e Load the lysate-resin mixture into a column and wash the resin extensively with wash buffer
(e.g., 1x PBS) to remove unbound proteins.[18]

o Elute the GST-tagged 3CLpro using an elution buffer containing reduced glutathione (e.g., 50
mM Tris-HCI pH 8.0, 10-20 mM reduced glutathione).[8][18]

e Collect the elution fractions and analyze by SDS-PAGE.
4. (Optional) Tag Removal

If a protease cleavage site is present between the GST tag and 3CLpro, the tag can be
removed by on-column cleavage or after elution, followed by a subsequent purification step to
remove the free GST and the protease.

3CLpro Activity Assay

The enzymatic activity of the purified 3CLpro is commonly measured using a Forster
Resonance Energy Transfer (FRET)-based assay.[1] This involves a fluorogenic peptide
substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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